molecular formula C8H3ClF4O2 B2699461 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid CAS No. 381229-48-7

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid

Cat. No.: B2699461
CAS No.: 381229-48-7
M. Wt: 242.55
InChI Key: UYEXBYNDDVJLHJ-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3ClF4O2 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid typically involves the introduction of the chlorine, fluorine, and trifluoromethyl groups onto a benzoic acid scaffold. One common method involves the use of halogenation reactions, where the appropriate halogenating agents are used to introduce chlorine and fluorine atoms onto the benzene ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Halogenation Reagents: Chlorine gas, fluorine gas, trifluoromethyl iodide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved efficacy and pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid is unique due to the specific combination of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEXBYNDDVJLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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